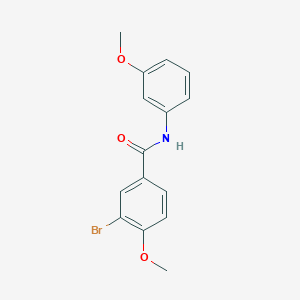
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide, also known as BMB, is a chemical compound that belongs to the benzamide family. It is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide. BMB has been extensively studied for its potential use in scientific research applications due to its unique properties.
作用机制
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide works by inhibiting the activity of certain enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and DNA repair. 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide in lab experiments is its high purity and stability. 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide. One area of research could be the development of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide derivatives with improved solubility and potency. Additionally, further studies could be conducted to investigate the potential use of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide in the treatment of other diseases, such as neurodegenerative diseases. Finally, more research could be conducted to elucidate the mechanism of action of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide and its potential interactions with other cellular processes.
合成方法
The synthesis of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide involves the reaction of 3-bromo-4-methoxyaniline with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then purified using recrystallization techniques.
科学研究应用
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal studies.
属性
产品名称 |
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide |
|---|---|
分子式 |
C15H14BrNO3 |
分子量 |
336.18 g/mol |
IUPAC 名称 |
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-5-3-4-11(9-12)17-15(18)10-6-7-14(20-2)13(16)8-10/h3-9H,1-2H3,(H,17,18) |
InChI 键 |
ZPAZPRCSIOLBCO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)Br |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267591.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-propoxybenzamide](/img/structure/B267592.png)
![4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267594.png)
![N-(3-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267596.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267598.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![4-[(cyclohexylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B267604.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)
![N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267608.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide](/img/structure/B267612.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B267613.png)
![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)